2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol
CAS No.: 212268-45-6
Cat. No.: VC11705846
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol - 212268-45-6](/images/structure/VC11705846.png)
Specification
CAS No. | 212268-45-6 |
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Molecular Formula | C8H8ClN3O |
Molecular Weight | 197.62 g/mol |
IUPAC Name | 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethanol |
Standard InChI | InChI=1S/C8H8ClN3O/c9-7-6-1-2-12(3-4-13)8(6)11-5-10-7/h1-2,5,13H,3-4H2 |
Standard InChI Key | JLUACDFRYAAZBB-UHFFFAOYSA-N |
SMILES | C1=CN(C2=C1C(=NC=N2)Cl)CCO |
Canonical SMILES | C1=CN(C2=C1C(=NC=N2)Cl)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is C₈H₈ClN₃O, with a molecular weight of 197.62 g/mol . The structure consists of a bicyclic pyrrolo[2,3-d]pyrimidine system, where:
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A chlorine atom is bonded to the pyrimidine ring at position 4.
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An ethanol group (-CH₂CH₂OH) is attached to the pyrrole nitrogen at position 7.
Table 1: Key Molecular Descriptors
Property | Value |
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CAS Number | 212268-45-6 |
Molecular Formula | C₈H₈ClN₃O |
Molecular Weight | 197.62 g/mol |
Exact Mass | 197.0356 g/mol (calculated) |
Hydrogen Bond Donors | 2 (OH and NH groups) |
Hydrogen Bond Acceptors | 4 (N and O atoms) |
The compound’s planar bicyclic system and polar functional groups suggest moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Synthesis and Manufacturing Insights
While no direct synthesis protocol for 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is detailed in the literature, its production likely involves functionalization of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is synthesized via a four-step process starting from ethyl 2-cyano-4,4-diethoxybutanoate . Key steps include:
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Cyclization: Acid-catalyzed cyclization to form the pyrrolopyrimidine skeleton.
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Chlorination: Replacement of hydroxyl groups with chlorine using phosphoryl chloride (POCl₃).
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Functionalization at Position 7: Introduction of the ethanol group via nucleophilic substitution or coupling reactions.
Hypothetical Synthesis Route
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Step 1: React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-bromoethanol in the presence of a base (e.g., potassium carbonate) to substitute the hydrogen at position 7.
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Step 2: Purify the product via column chromatography or recrystallization.
This route is analogous to methods used for synthesizing derivatives like 4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine .
Physicochemical Properties
Predicted Properties
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Melting Point: Estimated at 180–190°C, based on analogs such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (melting point: 183–184°C) .
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Solubility: Moderate solubility in DMSO (>10 mg/mL) due to hydrogen-bonding capacity.
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Stability: Likely stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.
Spectroscopic Data
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IR Spectroscopy: Expected peaks for O-H (3200–3600 cm⁻¹), C-Cl (600–800 cm⁻¹), and aromatic C=N (1600 cm⁻¹).
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NMR (¹H):
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δ 2.8–3.2 ppm (m, 2H, CH₂OH).
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δ 4.0–4.4 ppm (t, 1H, OH).
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δ 6.5–8.5 ppm (m, 3H, aromatic protons).
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Applications in Pharmaceutical Chemistry
Role as a Building Block
The compound’s structure positions it as a versatile intermediate for drug discovery:
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Kinase Inhibitors: Analogous to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, it could serve as a precursor for Janus kinase (JAK) inhibitors like ruxolitinib .
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Anticancer Agents: Modifications at position 7 may enhance selectivity for tyrosine kinases involved in cancer proliferation.
Table 2: Related Pharmaceutical Derivatives
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